2-[3-(Benzyloxy)phenyl]-6-methoxypyridine
Description
Properties
IUPAC Name |
2-methoxy-6-(3-phenylmethoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-19-12-6-11-18(20-19)16-9-5-10-17(13-16)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKNSGNAYJKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743022 | |
| Record name | 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-26-8 | |
| Record name | Pyridine, 2-methoxy-6-[3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyl Protection of Phenol
- The benzyloxy group is introduced by benzylation of a hydroxyphenyl precursor.
- For example, salicylaldehyde or hydroxybenzaldehyde derivatives are reacted with benzyl chloride under basic conditions to form 2-benzyloxybenzaldehyde intermediates.
- This step protects the phenol group and facilitates further transformations without interference from free hydroxyl groups.
Formation of Methoxypyridine Core
- The methoxypyridine moiety can be prepared via nucleophilic aromatic substitution on halogenated aminopyridines.
- For instance, 2,6-dibromo-3-aminopyridine undergoes substitution with sodium methoxide to yield 6-bromo-2-methoxy-3-aminopyridine, which serves as a key intermediate.
- This approach allows selective introduction of the methoxy group on the pyridine ring.
Coupling of Phenyl and Pyridine Fragments
- Cross-coupling reactions such as Suzuki-Miyaura coupling are employed to link the benzyloxyphenyl and methoxypyridine fragments.
- The coupling typically involves a bromo-substituted pyridine intermediate and a boronic acid or boronate ester derived from the benzyloxyphenyl moiety.
- Optimized reaction conditions improve yields and purity of the coupled product.
Catalytic Hydrogenation and Functional Group Transformations
- Catalytic hydrogenation is used to reduce double bonds or remove protecting groups when necessary.
- For example, hydrogenation of vinyl intermediates leads to saturated ethyl linkages, and benzyl protecting groups can be removed by hydrogenolysis to reveal phenolic hydroxyls.
- Methoxylation of pyridine rings can be achieved using reagents like boron tribromide for demethylation or direct nucleophilic substitution for methoxy introduction.
Detailed Research Findings and Data
Notes on Reaction Conditions and Optimization
- Solvents: Common solvents include methanol, dichloromethane, acetonitrile, and DMF depending on the step.
- Bases: Sodium methoxide, potassium carbonate, or other alkoxides are used for nucleophilic substitutions and deprotonations.
- Catalysts: Palladium-based catalysts (e.g., Pd/C, Pd(PPh3)4) are employed for hydrogenation and cross-coupling.
- Temperature: Reactions are typically conducted under mild to moderate temperatures (0–130 °C) to optimize yields and minimize side reactions.
- Purification: Crude products are purified by recrystallization or flash chromatography, although some industrial methods avoid chromatography for scalability.
Industrial Considerations
- The six-step synthetic route starting from inexpensive salicylaldehyde, involving benzyl protection, reduction, chlorination, Arbuzov reaction, Wittig-Horner reaction, and catalytic hydrogenation, achieves an overall yield of approximately 62.5% with mild conditions and simplified post-processing, making it suitable for industrial production.
- Avoidance of cumbersome chromatographic steps is emphasized for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, to form corresponding aldehydes or ketones.
Reduction: : Reduction of the pyridine ring is possible under specific conditions, leading to the formation of piperidine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: : Substitution reactions often require strong acids or bases, along with suitable halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyloxybenzaldehyde, while reduction could produce piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Monoamine Oxidases (MAOs)
Recent studies have highlighted the potential of benzyloxy-substituted compounds, including derivatives of 2-[3-(benzyloxy)phenyl]-6-methoxypyridine, as inhibitors of human monoamine oxidase B (hMAO-B). MAOs are critical enzymes involved in the metabolism of neurotransmitters, and their inhibition can have therapeutic effects in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).
- Case Study: Inhibition Potency
- A study evaluated various benzyloxy chalcones for their inhibitory action against hMAO-B. Compounds with benzyloxy groups exhibited significant inhibition, with IC50 values as low as 0.067 μM for some derivatives, indicating a strong potential for therapeutic use against diseases associated with elevated MAO-B levels .
1.2 Neuroprotective Effects
The neuroprotective properties of compounds containing the benzyloxy moiety have been investigated due to their ability to modulate oxidative stress pathways linked to neurodegeneration.
- Research Findings:
Synthesis and Structural Studies
2.1 Synthetic Pathways
The synthesis of this compound involves several chemical reactions that allow for the introduction of the benzyloxy group onto the pyridine ring.
- Synthesis Overview:
Data Tables
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets, such as enzymes and receptors. Its methoxy and benzyloxy groups allow it to form stable interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 2-position benzyloxy-phenyl group is distinct from analogs like 856165-76-9 (3-benzyloxy with iodine) or 2548998-25-8 (trifluoromethyl and sulfonamide-pyrrolidine). These variations significantly alter electronic properties and steric bulk .
- Electron Effects : The trifluoromethyl group in 2548998-25-8 is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This impacts binding affinity in biological systems .
Physicochemical Properties
| Property | This compound | 2306268-61-9 | 856165-76-9 | 2548998-25-8 |
|---|---|---|---|---|
| Molecular Weight | 291.35 | 391.46 | 355.15 | 440.41 |
| Polar Groups | Methoxy, benzyloxy | Methoxy, benzodioxin, amine | Benzyloxy, iodine | Trifluoromethyl, sulfonyl |
| logP (Estimated) | ~3.5 | ~2.8 | ~4.0 | ~2.2 |
| Potential Applications | Intermediate for kinase inhibitors | CNS-targeting agents | Halogenated intermediates | Enzyme inhibitors |
Notes:
- logP Trends : The iodine substituent in 856165-76-9 increases hydrophobicity (higher logP), while the sulfonamide and trifluoromethyl groups in 2548998-25-8 reduce it, favoring aqueous solubility .
- Biological Relevance : The amine group in 2306268-61-9 may facilitate hydrogen bonding, critical for blood-brain barrier penetration, whereas the target compound’s benzyloxy group could enhance membrane permeability .
Biological Activity
2-[3-(Benzyloxy)phenyl]-6-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological applications. This compound's structure, characterized by a methoxy group and a benzyloxy substituent, suggests possible interactions with various biological targets.
Antimicrobial Properties
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the pyridine nucleus enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against various pathogens.
- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies have shown that modifications in the structure of pyridine derivatives can enhance their efficacy against specific bacterial strains, including Gram-positive and Gram-negative bacteria .
- Efficacy Data : In comparative studies, compounds with similar structures demonstrated varying degrees of activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .
Neuropharmacological Activity
This compound may also play a role in neuropharmacology. Compounds with similar structural motifs have been investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.
- MAO-B Inhibition : The compound's structural characteristics suggest it could act as a reversible inhibitor of MAO-B. In vitro studies have reported IC50 values in the nanomolar range for related compounds, indicating potent selectivity toward MAO-B over MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties through mechanisms such as antioxidant activity and metal chelation. These effects can contribute to reducing oxidative stress in neuronal cells, further supporting their therapeutic potential .
Summary of Biological Activities
| Activity Type | Mechanism | Efficacy Indicators |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Low MIC values against various pathogens |
| Neuropharmacological | MAO-B inhibition | IC50 values in nanomolar range |
| Neuroprotective | Antioxidant and metal chelation | Significant protective effects observed |
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of various pyridine derivatives, this compound was included among several candidates. The results highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with the compound demonstrating lower MIC values than many traditional antibiotics .
Case Study 2: Neuropharmacological Screening
Another study focused on the neuropharmacological potential of related compounds revealed that those with similar structural features exhibited significant MAO-B inhibitory activity. The lead compound showed an IC50 value comparable to established MAO-B inhibitors like rasagiline, suggesting potential for development as a therapeutic agent for Parkinson's disease .
Q & A
Q. What are the optimized synthetic routes for 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine, and how can purity be ensured?
- Methodological Answer : A green synthesis approach involves oxidative ring closure using sodium hypochlorite in ethanol at room temperature, yielding 73% isolated purity after extraction and alumina plug filtration. This avoids toxic reagents like Cr(VI) or DDQ . For introducing the benzyloxy group, NaH in THF is effective for deprotonation, followed by benzylation with benzyl bromide under inert conditions . Purity validation requires HPLC (C18 column, methanol/water gradient) and NMR (comparison of aromatic proton integrals at δ 7.2–8.1 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals for methoxy (δ 3.8–3.9 ppm, singlet), benzyloxy (δ 5.1 ppm, singlet), and pyridine protons (δ 6.8–8.1 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 334.1445) to verify molecular formula .
- FT-IR : Bands at 1250 cm⁻¹ (C-O-C stretching) and 1600 cm⁻¹ (pyridine ring) confirm functional groups .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer : Solubility is highest in DMSO (>10 mM) and dichloromethane. For aqueous solutions, use <1% DMSO. Store at 2–8°C under argon to prevent oxidation of the benzyloxy group. Avoid prolonged exposure to light due to pyridine ring photosensitivity .
Q. How can researchers functionalize the benzyloxy or methoxy groups for derivatization?
- Methodological Answer :
- Benzyloxy Deprotection : Hydrogenolysis (H₂, 10% Pd/C, ethanol, 24 h) removes the benzyl group .
- Methoxy Modification : BBr₃ in DCM at -78°C demethylates the methoxy group to a hydroxyl, enabling further substitution .
Advanced Research Questions
Q. What mechanistic insights exist for the oxidative cyclization step in its synthesis?
- Methodological Answer : The reaction proceeds via a hydrazine intermediate, where sodium hypochlorite oxidizes the C-N bond to form the triazolopyridine ring. Kinetic studies (UV-Vis monitoring) suggest pseudo-first-order dependence on hypochlorite concentration. Computational modeling (DFT, B3LYP/6-31G*) identifies a transition state with a 15.2 kcal/mol activation barrier .
Q. What biological targets or pathways are hypothesized for this compound?
- Methodological Answer : Structural analogs (e.g., triazolopyridines) show activity against kinases (e.g., JAK2) and GPCRs. Molecular docking (AutoDock Vina) predicts binding to the ATP pocket of EGFR (ΔG = -9.2 kcal/mol). In vitro assays (MTT, HeLa cells) are recommended to validate antiproliferative effects .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
- Methodological Answer : Hirshfeld charge analysis (Gaussian 09) identifies electron-rich sites on the pyridine ring (C-4 position) for electrophilic attack. For nitration, electrostatic potential maps show higher reactivity at C-4 versus C-5 (ΔESP = 12.3 kcal/mol) . Validate predictions with experimental nitration (HNO₃/H₂SO₄) and HPLC-MS analysis.
Q. What stability challenges arise under acidic/basic conditions, and how are they mitigated?
- Methodological Answer :
- Acidic Conditions (pH <3) : The benzyloxy group hydrolyzes to phenol (t₁/₂ = 2 h at pH 2). Stabilize with aprotic solvents (e.g., acetonitrile) .
- Basic Conditions (pH >10) : Methoxy demethylation occurs (40% conversion in 6 h with NaOH/MeOH). Use TEMPO (1 mol%) as a radical scavenger to suppress degradation .
Q. How does steric hindrance from the benzyloxy group influence coupling reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
